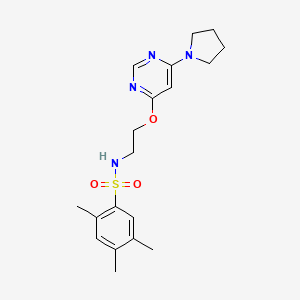

2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C25H29N5O4S . It has a molecular weight of 495.6 g/mol . The compound is also known by other names such as DDO-5936 and CHEMBL4590017 .

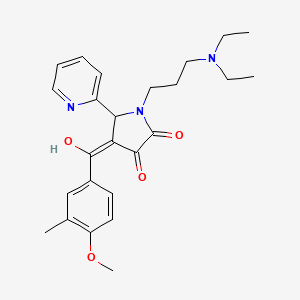

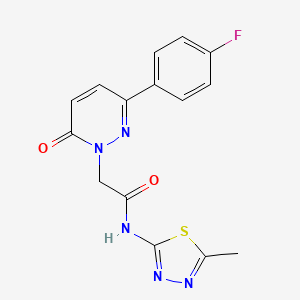

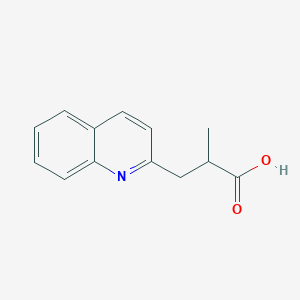

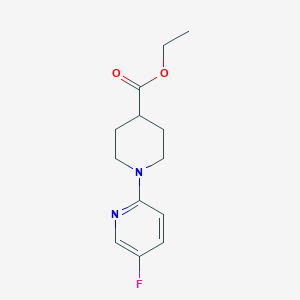

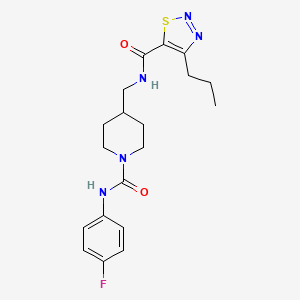

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a pyrimidine ring attached to a pyrrolidine ring through an ether linkage. It also has a benzenesulfonamide moiety attached to the pyrimidine ring . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. It has 2 hydrogen bond donors and 9 hydrogen bond acceptors. The compound has a rotatable bond count of 8. Its exact mass and monoisotopic mass are both 495.19402560 g/mol. The topological polar surface area is 124 Ų. The compound has a heavy atom count of 35 .科学的研究の応用

Synthesis of Pyrimidines

This compound can be used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines. The reactions involve (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Antagonist of Vanilloid Receptor 1

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which can be synthesized from this compound, act as antagonists of the vanilloid receptor 1 .

Modulator of Insulin-like Growth Factor 1 Receptor

These derivatives also serve as modulators of the insulin-like growth factor 1 receptor .

Enzyme Inhibition

The compound has been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Antioxidative Properties

2-(pyrrolidin-1-yl)pyrimidine derivatives have antioxidative properties .

Antibacterial Properties

These derivatives also exhibit antibacterial properties .

Effects on Cell Cycle

The compound and its derivatives have been characterized for their effects on the cell cycle .

Anti-fibrosis Activity

Some of the target compounds synthesized from this compound displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Safety and Hazards

作用機序

Target of Action

It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structure present in the compound, act as antagonists of the vanilloid receptor 1 . They also modulate the insulin-like growth factor 1 receptor , and inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It is known that 2-(pyrrolidin-1-yl)pyrimidine derivatives interact with their targets to exert their effects . For instance, as antagonists of the vanilloid receptor 1, they prevent the activation of this receptor, thereby modulating pain perception .

Biochemical Pathways

Given the targets mentioned above, it can be inferred that the compound may influence pathways related to pain perception, insulin-like growth factor signaling, and various enzymatic processes .

Result of Action

Given its potential targets, it can be inferred that the compound may have effects such as modulating pain perception, influencing growth factor signaling, and inhibiting various enzymatic processes .

特性

IUPAC Name |

2,4,5-trimethyl-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-14-10-16(3)17(11-15(14)2)27(24,25)22-6-9-26-19-12-18(20-13-21-19)23-7-4-5-8-23/h10-13,22H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYMNOSZQRTDCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(benzyloxy)propyl]-2-chloroacetamide](/img/structure/B2386977.png)

![4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2386981.png)

![Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate](/img/structure/B2386982.png)

![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)

![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2386991.png)

![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)